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Compound of Interest

Compound Name: Cefclidin

Cat. No.: B010458

This technical support center provides researchers, scientists, and drug development
professionals with information regarding the discontinuation of the clinical development of
Cefclidin (also known as E1040). The following frequently asked questions (FAQs) and
troubleshooting guides are based on available historical data.

Frequently Asked Questions (FAQSs)

Q1: What was Cefclidin and what was its intended therapeutic area?

Al: Cefclidin (E1040) was a novel parenteral cephalosporin antibiotic with a broad
antibacterial spectrum.[1][2][3] It demonstrated potent activity against Pseudomonas
aeruginosa and other glucose-nonfermentative rods.[1] Its intended therapeutic areas included
bacterial infections, respiratory diseases, and urogenital diseases.[4]

Q2: What was the developmental status of Cefclidin's clinical trials?

A2: The global highest research and development status for Cefclidin is listed as
"Discontinued”.[4] Early phase clinical studies, including Phase 1 and some Phase 2 trials,
were conducted.[5][6]

Q3: What was the primary reason for the discontinuation of Cefclidin's clinical development?

A3: The development of Cefclidin was discontinued due to a specific adverse event. In 1995,
the pre-registration in Japan for bacterial infections was withdrawn because skin eruptions
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(rashes) were observed when Cefclidin was co-administered with fluorescein, a diagnostic
agent used as a corneal trauma indicator.[5]

Q4: Who was the original developer of Cefclidin?

A4: Cefclidin was initially developed by Eisai Co., Ltd.[4][5]

Troubleshooting and Experimental Considerations

For researchers who may have been working with Cefclidin or similar compounds, the
following points may be relevant:

« Investigating Adverse Drug Reactions: The specific interaction between Cefclidin and
fluorescein leading to skin eruptions would require a dedicated toxicological or
pharmacological investigation. Researchers encountering similar issues with other
compounds might consider screening for interactions with common diagnostic agents.

o Cephalosporin Class Effects: While the fluorescein interaction appears specific, researchers
should remain aware of the potential for hypersensitivity reactions, including skin rashes,
which are a known class effect of cephalosporin antibiotics.

« In Vitro vs. In Vivo Discrepancies: Early in vitro and clinical data for Cefclidin showed
promise.[1][6][7][8] The discontinuation highlights the critical importance of thorough in vivo
safety assessments, including potential drug-drug interactions, even with compounds that
demonstrate high efficacy in preclinical models.

Data Summary

The following tables summarize the available quantitative data from early clinical and in vitro
studies of Cefclidin.

Table 1: Early Phase Clinical Efficacy of Cefclidin in Surgical Infections[6]
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Parameter Value

Number of Patients 10

Evaluable Cases 7

Clinical Efficacy (Good) 6/7

Clinical Efficacy (Poor) 1/7

Overall Efficacy Rate 85.7%

Adverse Reactions Reported 0

Abnormal Laboratory Findings Transient, 1 case

Table 2: In Vitro Activity of Cefclidin (E1040) Against Pseudomonas aeruginosa[l]

Metric Value (pg/ml)

MIC for 90% of strains (MIC90) 3.13

Comparative Activity vs. Ceftazidime 4- to 8-fold more active
Comparative Activity vs. Cefsulodin 4- to 8-fold more active

Methodologies and Signaling Pathways
Experimental Protocols

Based on the available literature, key experiments for evaluating Cefclidin included:

 In Vitro Susceptibility Testing: The minimum inhibitory concentration (MIC) of Cefclidin and
comparator antibiotics against a panel of bacterial isolates was determined using standard
agar dilution or broth microdilution methods. This assessed the intrinsic antimicrobial activity

of the compound.

« In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A two-compartment in vitro
model was used to simulate human plasma pharmacokinetics of Cefclidin.[7][8] This
allowed for the assessment of its bactericidal activity and the potential for resistance
development over time under clinically relevant drug exposure conditions.
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e Phase 1 Clinical Trials: These studies assessed the safety, tolerability, and pharmacokinetics
of Cefclidin in healthy volunteers. Doses were administered intravenously, and parameters
such as plasma concentration, half-life, and excretion were measured.[6]

o Early Phase Clinical Efficacy Trials: Small-scale clinical studies were conducted in patients
with specific infections to obtain preliminary evidence of the drug's efficacy and to further
evaluate its safety profile in a patient population.[6]

Logical Pathway for Cefclidin Discontinuation

The following diagram illustrates the logical sequence of events that led to the discontinuation
of Cefclidin's clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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